![molecular formula C19H15BrN6OS B2519983 N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide CAS No. 895105-21-2](/img/structure/B2519983.png)
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a synthetic compound belonging to the class of heterocyclic organic compounds. This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a bromophenyl group. These structural components confer a range of chemical and biological properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: : This involves the cyclization of 2-bromoaniline with a suitable acetylenic compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.
Introduction of the Thiadiazole Ring: : The triazole intermediate is then reacted with thiosemicarbazide and a suitable oxidizing agent to form the 1,2,4-thiadiazole ring.
Formation of the Benzamide Moiety: : Finally, the thiadiazole-triazole intermediate is acylated with 4-methylbenzoyl chloride to obtain the desired this compound.
Industrial Production Methods: In industrial settings, the synthesis process can be scaled up using optimized reaction conditions such as:
Solvent choice to maximize yield and purity.
Temperature control to ensure selective reactions.
Catalysts and reagents that are cost-effective and efficient.
Continuous flow chemistry techniques to enhance reaction rates and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the bromophenyl group can yield different reduction products, altering the compound's biological activity.
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, especially on the bromophenyl and triazole rings.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Various halogenating agents, alkylating agents, and other electrophiles and nucleophiles can be used.
Oxidation: : Oxidized triazole derivatives.
Reduction: : Reduced bromophenyl derivatives.
Substitution: : Substituted triazole and bromophenyl derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit promising antimicrobial properties. For instance, derivatives of triazole have been widely studied for their efficacy against various bacterial strains and fungi. The specific compound under discussion has shown potential in preliminary studies to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study conducted on similar triazole derivatives demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide could be further explored for its antimicrobial potential through in vitro assays and molecular docking studies to understand its binding affinity to bacterial enzymes .
Anticancer Activity
The anticancer properties of compounds with similar structures have been extensively researched. The presence of the triazole ring is particularly noteworthy due to its association with various anticancer activities.
Case Study: Anticancer Screening
In a related study involving triazole derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation in breast cancer cell lines (e.g., MCF7). The molecular docking studies suggested effective binding interactions with target proteins involved in cancer pathways . This positions this compound as a candidate for further development as an anticancer agent.
Agricultural Applications
In addition to its medicinal properties, compounds featuring thiadiazole and triazole rings have been recognized for their applications in agriculture as fungicides and herbicides. Their ability to inhibit specific biochemical pathways in plants makes them valuable in crop protection strategies.
Potential Use as a Fungicide
Studies have indicated that similar compounds can effectively control fungal pathogens in crops. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal growth. Thus, this compound may hold promise as a novel agricultural fungicide pending further research .
Summary of Findings
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : Enzyme inhibition, interaction with DNA/RNA, and receptor binding.
Pathways Involved: : Modulation of signaling pathways, inhibition of specific enzymes (e.g., kinases), and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide stands out due to its unique structural features, particularly the combination of triazole and thiadiazole rings. Similar compounds include:
N-{3-[1-Phenyl-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Lacks the bromophenyl group.
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Contains a chlorophenyl group instead of bromophenyl.
N-{3-[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide: : Lacks the 5-methyl substitution on the triazole ring.
Each of these compounds exhibits distinct chemical and biological properties, highlighting the significance of structural modifications in determining the compound's overall behavior and applications.
Biologische Aktivität
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a complex organic compound notable for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in medicinal chemistry.
Compound Overview
Chemical Structure:
The compound features multiple functional groups:
- A triazole ring
- A thiadiazole ring
- A bromophenyl group
- A benzamide moiety
The molecular formula is C19H15BrN6OS, with a molecular weight of approximately 471.3 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds containing the triazole and thiadiazole rings can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure may enhance these properties compared to other halogenated analogs .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12.5 μg/mL |
Compound B | S. aureus | 25 μg/mL |
N-{...} | Pseudomonas spp. | 15 μg/mL |
Anticancer Activity
The compound has also been evaluated for its potential anticancer effects:
- Cell Line Studies: In studies involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity. For example, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
Table 2: Anticancer Activity Data
Cell Line | IC50 Value (µM) |
---|---|
Human Colon Adenocarcinoma | 92.4 |
Human Lung Adenocarcinoma | 85.0 |
Human Breast Cancer | 78.0 |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has shown inhibitory effects on enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in various signaling pathways related to cancer progression .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in preclinical settings:
- Study on Antimicrobial Properties: A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant strains .
- Anticancer Efficacy: Another research project focused on the synthesis of triazole derivatives reported significant antiproliferative effects against multiple cancer cell lines, suggesting that modifications to the thiadiazole and triazole frameworks could lead to enhanced biological activity .
Eigenschaften
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6OS/c1-11-7-9-13(10-8-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-6-4-3-5-14(15)20/h3-10H,1-2H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNYJBRCNUQGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC=C4Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.